molecular formula C16H13N5O3 B14239815 nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine CAS No. 524047-79-8

nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine

Cat. No.: B14239815
CAS No.: 524047-79-8
M. Wt: 323.31 g/mol
InChI Key: LYWPDTRXDKYTPK-UHFFFAOYSA-N
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Description

Nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles The structure of this compound includes a pyrimidoindole core, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine typically involves multi-component reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds formed in one pot promoted by iodine and iodide additives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize the use of stoichiometric amounts of strong acids or bases, which are not environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-9H-pyrimido[4,5-b]indol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-phenyl-9H-pyrimido[4,5-b]indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pyruvate dehydrogenase kinases (PDHKs) and epidermal growth factor receptor (EGFr) tyrosine kinases. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole
  • 2-chloro-4-phenyl-9H-pyrimido[4,5-b]indole
  • 2-nitramino-4-phenyl-9H-pyrimido[4,5-b]indole

Uniqueness

4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is unique due to its specific structural features and the presence of the nitric acid group, which imparts distinct chemical and biological properties. Its ability to form multiple C–N bonds in a single reaction pot and its transition-metal-free synthesis route make it particularly noteworthy .

Properties

CAS No.

524047-79-8

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine

InChI

InChI=1S/C16H12N4.HNO3/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16;2-1(3)4/h1-9H,(H3,17,18,19,20);(H,2,3,4)

InChI Key

LYWPDTRXDKYTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N.[N+](=O)(O)[O-]

Origin of Product

United States

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